molecular formula C31H30ClN3O5 B11621855 diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11621855
M. Wt: 560.0 g/mol
InChI Key: ZWQYETRVYMUQCM-UHFFFAOYSA-N
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Description

Diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a dihydropyridine derivative characterized by a pyrazole-phenyl substituent and diallyl ester groups. Its structure features a 1,4-dihydropyridine core substituted at the 4-position with a pyrazol-4-yl group bearing a 3-chloro-4-methoxyphenyl moiety and a phenyl ring. The 3- and 5-positions of the dihydropyridine ring are esterified with diallyl groups.

Structural validation of such compounds typically employs X-ray crystallography and computational tools like the SHELX program suite, which is widely used for small-molecule refinement and structure determination.

Properties

Molecular Formula

C31H30ClN3O5

Molecular Weight

560.0 g/mol

IUPAC Name

bis(prop-2-enyl) 4-[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C31H30ClN3O5/c1-6-15-39-30(36)26-19(3)33-20(4)27(31(37)40-16-7-2)28(26)23-18-35(22-11-9-8-10-12-22)34-29(23)21-13-14-25(38-5)24(32)17-21/h6-14,17-18,28,33H,1-2,15-16H2,3-5H3

InChI Key

ZWQYETRVYMUQCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Dibenzyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

  • Key Differences :
    • Substituent : Bromine (Br) replaces chlorine (Cl) at the 3-position of the methoxyphenyl group.
    • Ester Groups : Dibenzyl esters instead of diallyl esters.
  • Impact: The bromine atom increases molecular weight (704.62 g/mol vs. Dibenzyl esters introduce aromaticity, likely increasing lipophilicity compared to diallyl esters.

Diethyl 4-(4-(((3-aryl-1-phenyl-1H-pyrazol-4-yl)methyleneamino)carbamoyl)methoxy)phenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (5a–5g)

  • Key Differences: Ester Groups: Diethyl esters instead of diallyl. Backbone: An additional carbamoyl-methoxy-phenyl linkage and methyleneamino group.
  • The extended carbamoyl-methoxy chain may influence molecular conformation and hydrogen-bonding interactions.

Tabulated Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (X) Ester Group Key Structural Features Reference
Diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate C₃₃H₃₃ClN₃O₅ ~622.10 Cl Diallyl Pyrazole-phenyl, diallyl esters -
Dibenzyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate C₃₉H₃₄BrN₃O₅ 704.62 Br Dibenzyl Brominated phenyl, aromatic esters
Diethyl 4-(4-(((3-aryl-1-phenyl-1H-pyrazol-4-yl)methyleneamino)carbamoyl)methoxy)phenyl)-1,4-dihydro-2,6-dimethyl... Variable (e.g., C₃₈H₃₈N₄O₆) ~670–700 Variable (aryl) Diethyl Carbamoyl-methoxy linker, methyleneamino group

Functional and Property Implications

  • Ester Groups :
    • Diallyl : Enhances flexibility and may improve membrane permeability due to unsaturated bonds.
    • Dibenzyl/Diethyl : Aromatic dibenzyl groups increase hydrophobicity, while diethyl esters improve aqueous solubility.
  • Halogen Substituents :
    • Chlorine (Cl) vs. bromine (Br) alters electronic effects (Cl is more electronegative) and van der Waals interactions, influencing receptor binding.

Research Findings and Outlook

While explicit bioactivity data for the diallyl chloro compound are unavailable in the evidence, related dihydropyridine derivatives have demonstrated promising pharmacological profiles. For example, piroxicam analogs with similar pyrazole and aryl motifs exhibit anti-HIV activity (EC₅₀ = 20–25 µM).

Future research should prioritize synthesizing and testing the diallyl chloro derivative against validated targets (e.g., viral integrases or ion channels) to bridge the gap between structural characterization and application. Computational docking studies, akin to those used for piroxicam analogs, could further elucidate its mechanism of action.

Biological Activity

Diallyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C31H30ClN3O5C_{31}H_{30}ClN_3O_5. Its structure includes a pyrazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Antitumoral Activity

Research indicates that compounds containing pyrazole moieties exhibit notable antitumoral activity. For instance, studies have shown that structural variations in pyrazole derivatives can enhance their efficacy against cancer cells by inhibiting tubulin polymerization, a critical process for cell division . this compound may share similar mechanisms due to its structural components.

Anti-inflammatory Properties

In the context of inflammation, several studies have demonstrated that pyrazole derivatives can act as selective inhibitors of cyclooxygenase (COX) enzymes. For example, compounds with similar scaffolds have shown IC50 values ranging from 0.52 μM to 22.25 μM against COX-II . The potential of this compound as a COX inhibitor warrants further investigation.

Antiviral Activity

The antiviral properties of pyrazole-based compounds have been explored extensively. Substituents on the phenyl group can significantly influence the antiviral efficacy of these compounds. For instance, modifications in the phenolic structure have led to enhanced biological activity against various viral strains .

Synthesis and Evaluation

A study conducted by Eren et al. synthesized a series of pyrazole derivatives and evaluated their biological activities. The results indicated that certain derivatives exhibited potent antitumoral and anti-inflammatory effects . The synthesis involved multi-step reactions that highlighted the versatility of the pyrazole framework in drug design.

In Vivo Studies

In vivo assessments of related compounds have shown promising results in reducing tumor growth and inflammation in animal models. For example, a derivative with similar structural features demonstrated a significant reduction in tumor size when administered at specific dosages .

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameBiological ActivityIC50 (μM)Reference
PYZ1COX-II Inhibition0.011
PYZ16Anti-inflammatory0.52
Diallyl CompoundAntitumoralTBDTBD

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